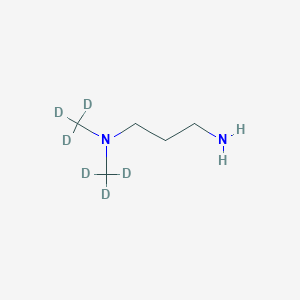

N,N-Dimethyl-1,3-propylenediamine-d6

説明

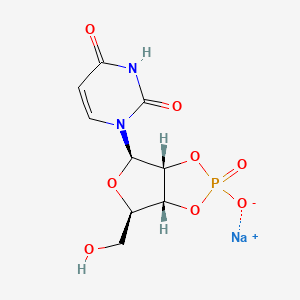

N,N-Dimethyl-1,3-propylenediamine-d6 (DMPDA-d6) is a stable, water soluble, chiral diamine that has been widely used in scientific research. It is a derivative of N,N-dimethyl-1,3-propylenediamine (DMPDA), which is a common chiral diamine used in the synthesis of chiral compounds. DMPDA-d6 has been used in various fields of research, including organic synthesis, asymmetric catalysis, and medicinal chemistry. It is also used in the study of enzyme-catalyzed reactions and as a reagent for the preparation of chiral compounds.

科学的研究の応用

Chemical Synthesis and Spectral Properties

- N,N-Dimethyl-1,3-propylenediamine-d6 is utilized in chemical synthesis, producing derivatives such as 1,1-Dimethyl-3-oxo-1,4-diazepan-1-ium chloride and 1,1-dimethyl-1-carboxymethyl-3-aminopropyl ammonium hydrochloride. These compounds are characterized using FTIR, Raman, and NMR spectroscopy. Density Functional Theory (DFT) calculations align well with the spectral properties of these compounds (Kowalczyk, 2008).

Optimization of Reaction Conditions

- The substance is used in optimizing reaction conditions, as demonstrated in the synthesis of N,N-Dimethyl-N′-lauroyl-1,3-propylenediamine with dodecanoic acid and 3 dimethyl aminopropylamine. The optimization includes variables like reaction temperature, mole ratio, and reaction time (Fangyuan Yi, 2001).

Magnetic Susceptibilities and Pressure Effects

- In the field of physics, this compound contributes to the study of magnetic susceptibilities and the Haldane gap system, with an emphasis on pressure effects in magnetic properties (Yamashita et al., 1999).

Electrochemical Behavior

- The electrochemical behavior of derivatives of this compound has been studied in various pH conditions using cyclic voltammetry, indicating diverse mechanisms in anodic oxidation (Maleki & Nematollahi, 2013).

Measurement of Oxidative Capacity and Antioxidant Activity

- In biological and biochemical research, compounds derived from this compound are used in measuring plasma oxidative capacity and antioxidant potential, showing an increase in plasma oxidative capacity with aging (Mehdi & Rizvi, 2013). It's also applied in evaluating the antioxidant ability of wine samples, correlating to the amount of phenolic compounds (Fogliano et al., 1999).

Photoinduced Reductive Transformations

- The substance is involved in photoinduced reductive transformations, particularly in the conversion of α,β-epoxy ketones to β-hydroxy ketones (Hasegawa et al., 2004).

Surfactant Properties and Synthesis

- This compound plays a role in the synthesis of surfactants like erucyl dimethyl amidopropyl betaine (EDAB) and the study of their properties (Lu et al., 2012).

Electrochemical–Mass Spectrometry Studies

- In analytical chemistry, it is involved in electrochemical–mass spectrometry studies, helping to understand the mechanism of oxidation of derivatives in aqueous electrolytes (Modestov et al., 2004).

Trace Metal Analysis

- This compound derivatives are used in developing analytical methods for trace metal analysis, enhancing the detection of metals like copper and iron (Lunvongsa et al., 2006).

Continuous Synthesis in Organic Chemistry

- Its derivatives are pivotal in the continuous synthesis process in organic chemistry, particularly in the production of surfactants and other organic compounds (Meng et al., 2013).

Cationic Surfactants Synthesis

- The substance is involved in the synthesis of novel cationic surfactants, contributing to advancements in materials science (Kang et al., 2011).

Oxidation Products in Polymer Science

- In polymer science, this compound derivatives are studied for their electrochemical and spectroscopic properties as antioxidants (Rapta et al., 2009).

Safety and Hazards

特性

IUPAC Name |

N',N'-bis(trideuteriomethyl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-7(2)5-3-4-6/h3-6H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNMPGNGSSIWFP-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCN)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。